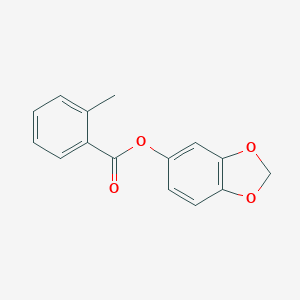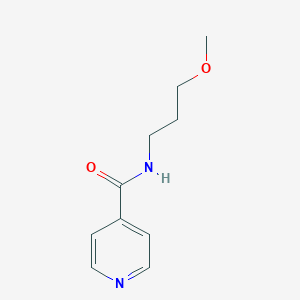
N-(3-methoxypropyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)isonicotinamide (MPI) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of isonicotinamide, which is a well-known compound with various biological activities. MPI has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of N-(3-methoxypropyl)isonicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair. Additionally, it has been found to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)isonicotinamide has been found to exhibit unique biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, it has been found to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxypropyl)isonicotinamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it exhibits potent biological activities at low concentrations. Additionally, it has low toxicity and is stable under a wide range of conditions. However, there are also some limitations to its use. It is relatively insoluble in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(3-methoxypropyl)isonicotinamide. One area of interest is the development of more efficient synthesis methods that can produce higher yields of pure product. Additionally, there is a need for further studies to elucidate the mechanism of action of N-(3-methoxypropyl)isonicotinamide and its effects on various signaling pathways. Finally, there is a need for more in vivo studies to evaluate the potential therapeutic applications of N-(3-methoxypropyl)isonicotinamide in various disease models.
Conclusion:
In conclusion, N-(3-methoxypropyl)isonicotinamide is a promising compound that has been extensively studied for its potential applications in scientific research. It exhibits unique biochemical and physiological effects and has several advantages for use in laboratory experiments. However, further research is needed to fully understand its mechanism of action and evaluate its potential therapeutic applications.
Métodos De Síntesis
N-(3-methoxypropyl)isonicotinamide can be synthesized through a multi-step process involving the reaction of isonicotinamide with 3-methoxypropylamine. The reaction is typically carried out under reflux conditions in the presence of a suitable catalyst. The resulting product is then purified by various methods, including column chromatography, recrystallization, and HPLC.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)isonicotinamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. Additionally, it has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
N-(3-methoxypropyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c1-14-8-2-5-12-10(13)9-3-6-11-7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H,12,13) |
Clave InChI |
VZEXKLOYLAPDIW-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=NC=C1 |
SMILES canónico |
COCCCNC(=O)C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



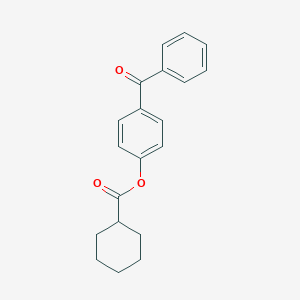
![4-({4-[(Cyclohexylcarbonyl)oxy]phenyl}sulfanyl)phenyl cyclohexanecarboxylate](/img/structure/B290688.png)
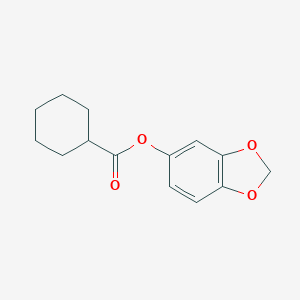
![4-[(Cyclohexylcarbonyl)amino]-3-methylphenyl cyclohexanecarboxylate](/img/structure/B290691.png)
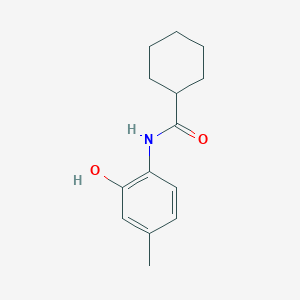
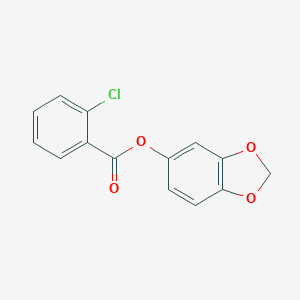
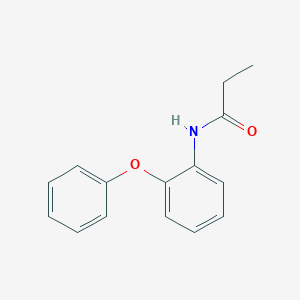
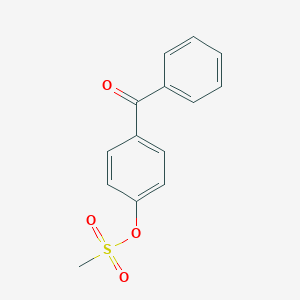


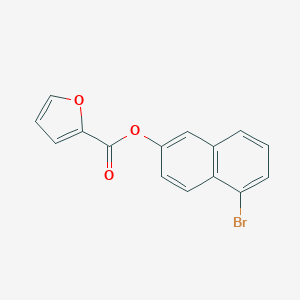
![2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate](/img/structure/B290706.png)

